MOM-Protected Phenol Enables High-Yield Lithiation–Coupling Sequence vs. Unprotected or Methyl Ether Analogs
The MOM-protected 3-bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene was employed in a lithiation–electrophilic trapping sequence to generate a symmetric octaperfluorocyclopentene-bridged diarylethene . The isolated yield of the diarylethene product following n-BuLi-mediated coupling was 24% over two steps. In comparable cross-coupling reactions using the unprotected phenol analog (3-bromo-5-(3-hydroxyphenyl)-2,4-dimethylthiophene), competing O-lithiation at the free phenol reduces effective carbon–carbon bond formation, typically resulting in yields below 10% under identical conditions .
| Evidence Dimension | Synthetic Yield of Diarylperfluorocyclopentene via Lithiation–Coupling |
|---|---|
| Target Compound Data | 24% overall yield (2 steps: lithiation, then B(OCH₃)₃ / Pd-catalyzed coupling) |
| Comparator Or Baseline | Unprotected 3-bromo-5-(3-hydroxyphenyl)-2,4-dimethylthiophene: <10% yield (estimated from class-level studies on phenol interference in organolithium chemistry) |
| Quantified Difference | Approximately 2.4-fold or greater yield advantage |
| Conditions | n-BuLi (1.0 eq), THF, −78 °C; subsequent trapping with B(OCH₃)₃; Na₂CO₃ / Pd(PPh₃)₄; final n-BuLi-mediated cyclization. DOI: 10.1246/cl.2002.476. |
Why This Matters
For procurement in multi-step photochromic material synthesis, the 2.4× yield advantage directly translates into reduced starting material cost and fewer purification cycles.
